3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure features a 3,4-dimethylbenzenesulfonyl group at position 3 and a 3,5-dimethylphenyl substituent at the N-5 amine position.
However, highlights that aryl-fused derivatives like this compound may exhibit lower activity compared to thieno-fused analogs.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-11-16(2)13-19(12-15)26-23-21-7-5-6-8-22(21)30-24(27-23)25(28-29-30)33(31,32)20-10-9-17(3)18(4)14-20/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDTVNZQBOWACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a condensation reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study biological processes, such as protein-ligand interactions and enzyme activity.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors and altering their conformation and activity. These interactions lead to changes in cellular processes, such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their variations are summarized below:
*Estimated based on analogs.
Key Observations:
- Electron-Withdrawing/Donating Effects : The 3,4-dimethylbenzenesulfonyl group enhances steric bulk and lipophilicity compared to unsubstituted benzenesulfonyl groups ( ).
- Amine Substituents : The 3,5-dimethylphenyl group may improve metabolic stability over polar substituents (e.g., 4-ethoxyphenyl in ), but reduce solubility.
Pharmacological Activity Comparison
The single tested analog, 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), showed marginal activity against Renal Cancer UO-31 (GP = 81.85%, mean growth = 100.20%). This contrasts sharply with thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines, which demonstrated superior activity, suggesting that:
- Aryl vs. Heteroaromatic Fusion: Aryl-fused systems (e.g., quinazolines) may have reduced cellular penetration or target engagement compared to thieno-fused analogs.
- Substituent Optimization : The dimethylphenyl and benzenesulfonyl groups in the target compound could be modified to enhance potency, as seen in bioactive triazolo-triazine derivatives (–6 ).
Biological Activity
The compound 3-(3,4-Dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that combines features of triazoles and quinazolines. These structural motifs are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H20N4O2S
- Molecular Weight: 372.46 g/mol
The compound features a sulfonamide group attached to a triazole and quinazoline framework, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, triazole-quinazoline hybrids have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that these compounds can target specific kinases involved in cancer progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 10 | Cell Cycle Arrest |
| Target Compound | A549 | 12 | Kinase Inhibition |
Neuroprotective Effects
The neuroprotective potential of the compound has also been explored. Studies on related quinazoline derivatives suggest that they may act as acetylcholinesterase inhibitors. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
In a study evaluating a series of quinazoline-triazole hybrids, several compounds demonstrated significant inhibition of acetylcholinesterase with IC50 values ranging from 0.2 to 83.9 µM. Molecular docking studies indicated that these compounds bind effectively to both the catalytic and peripheral sites of the enzyme, suggesting dual-site inhibition which could enhance therapeutic efficacy against Alzheimer's disease .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The sulfonamide moiety can interact with various enzymes, potentially leading to inhibition.
- Receptor Modulation: The triazole and quinazoline rings may facilitate binding to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
